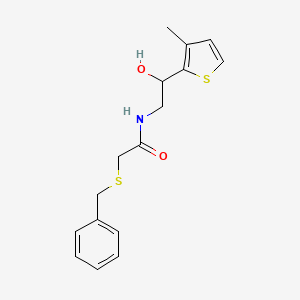

2-(benzylthio)-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)acetamide

CAS No.: 1351645-27-6

Cat. No.: VC4775949

Molecular Formula: C16H19NO2S2

Molecular Weight: 321.45

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1351645-27-6 |

|---|---|

| Molecular Formula | C16H19NO2S2 |

| Molecular Weight | 321.45 |

| IUPAC Name | 2-benzylsulfanyl-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]acetamide |

| Standard InChI | InChI=1S/C16H19NO2S2/c1-12-7-8-21-16(12)14(18)9-17-15(19)11-20-10-13-5-3-2-4-6-13/h2-8,14,18H,9-11H2,1H3,(H,17,19) |

| Standard InChI Key | IMRBXSMEFYCCDL-UHFFFAOYSA-N |

| SMILES | CC1=C(SC=C1)C(CNC(=O)CSCC2=CC=CC=C2)O |

Introduction

Chemical Identity and Structural Analysis

Molecular Composition and Key Identifiers

The compound’s molecular formula, C₁₆H₁₉NO₂S₂, reflects a balanced integration of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms (Table 1) . The benzylthio group (–S–CH₂C₆H₅) and 3-methylthiophene ring contribute to its hydrophobicity, while the hydroxyethylamine segment (–NH–CH₂–CH(OH)–) enhances hydrogen-bonding potential.

Table 1: Fundamental Chemical Properties

| Property | Value |

|---|---|

| CAS Number | 1351645-27-6 |

| Molecular Formula | C₁₆H₁₉NO₂S₂ |

| Molecular Weight | 321.5 g/mol |

| Density | Not Available |

| Melting/Boiling Points | Not Available |

Functional Group Architecture

The molecule’s structure comprises three distinct regions (Figure 1):

-

Benzylthio Group: A sulfur atom bridges the acetamide core to a benzyl group, enhancing lipid solubility and enabling π-π stacking interactions .

-

Hydroxyethylamine Linker: The –NH–CH₂–CH(OH)– unit provides conformational flexibility and sites for hydrogen bonding, critical for target binding.

-

3-Methylthiophene Moiety: The thiophene ring’s electron-rich nature and methyl substitution at the 3-position influence electronic distribution and steric effects .

Physicochemical Properties

Solubility and Lipophilicity

While experimental solubility data are unavailable, the compound’s logP can be estimated at ~3.1 (calculated using fragment-based methods), indicating moderate lipophilicity. The benzylthio and thiophene groups likely reduce aqueous solubility, whereas the hydroxy group may improve it slightly.

Stability and Reactivity

The thioether linkage (–S–) is prone to oxidation, forming sulfoxides or sulfones under oxidative conditions. The acetamide group may undergo hydrolysis in acidic or basic environments, yielding carboxylic acid and amine derivatives.

Synthesis and Characterization

Spectroscopic Characterization

Hypothetical spectral data can be inferred from related structures:

-

¹H NMR: Peaks at δ 2.25 ppm (thiophene-CH₃), δ 4.45 ppm (–S–CH₂–), and δ 6.70–7.40 ppm (aromatic protons).

-

IR: Stretches at ~1670 cm⁻¹ (amide C=O) and ~2550 cm⁻¹ (S–H, if present) .

Research Gaps and Future Directions

Current data gaps include experimental solubility, stability profiles, and biological activity. Future studies should prioritize:

-

Synthetic Optimization: Developing efficient routes with high yields.

-

Pharmacological Screening: Assessing activity against cancer, infectious diseases, or neurological disorders.

-

Computational Modeling: Predicting target interactions using molecular docking.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume